molecular formula C19H20N4O4S B2736445 (Z)-4-(dimethylamino)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864976-79-4

(Z)-4-(dimethylamino)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2736445
CAS No.: 864976-79-4
M. Wt: 400.45
InChI Key: KDSHSYZDMFWUIB-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-(Dimethylamino)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with a nitro group at position 6, a 2-methoxyethyl group at position 3, and a dimethylamino-benzamide moiety. Such derivatives are often explored for applications in medicinal chemistry due to their ability to modulate enzyme activity or receptor binding .

Properties

IUPAC Name

4-(dimethylamino)-N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-21(2)14-6-4-13(5-7-14)18(24)20-19-22(10-11-27-3)16-9-8-15(23(25)26)12-17(16)28-19/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSHSYZDMFWUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)[N+](=O)[O-])CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-(dimethylamino)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a dimethylamino group, a nitro-substituted benzo[d]thiazole moiety, and a benzamide backbone. This unique configuration is believed to contribute to its biological efficacy.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to induce apoptosis in cancer cells by activating specific signaling pathways. A study demonstrated that derivatives of thiazole inhibited cell proliferation in various cancer cell lines, suggesting that this compound may share similar mechanisms of action .

The proposed mechanisms by which this compound exerts its effects include:

  • Inhibition of Tumor Growth : The compound may inhibit the growth of tumor cells through the induction of apoptosis and cell cycle arrest.
  • Targeting Specific Pathways : It is hypothesized that this compound targets pathways involved in cell survival and proliferation, such as the MAPK/ERK pathway.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized in the literature. However, related compounds have shown favorable absorption and distribution characteristics, which are critical for their therapeutic efficacy.

Study 1: Anticancer Efficacy

A study published in Chemical & Pharmaceutical Bulletin focused on the synthesis and evaluation of thiazole derivatives, including this compound. The findings indicated a dose-dependent inhibition of cancer cell lines, with IC50 values suggesting potent antitumor activity .

Study 2: Mechanistic Insights

Another research effort investigated the molecular mechanisms underlying the anticancer effects of thiazole derivatives. It was found that these compounds could modulate apoptotic pathways and promote cell death in resistant cancer types .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Antitumor ActivityInduces apoptosis in cancer cells
Cell ProliferationInhibits proliferation
Pathway ModulationAlters MAPK/ERK signaling

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzamide-Thiazole/Thiadiazole Family

Several analogues from the Molecules (2011) studies share key structural motifs with the target compound, enabling comparative analysis (Table 1):

Compound Name Molecular Formula Key Substituents Melting Point (°C) Notable Spectral Data (IR/NMR)
Target Compound C₂₁H₂₂N₄O₄S 6-NO₂, 3-(2-methoxyethyl), 4-(NMe₂) Not reported Not provided in evidence
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) C₁₈H₁₂N₄O₂S Isoxazole, phenyl 160 IR: 1606 cm⁻¹ (C=O); MS: m/z 348 (M⁺)
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) C₂₃H₁₈N₄O₂S Acetyl, methyl-pyridine, phenyl 290 IR: 1679, 1605 cm⁻¹ (2C=O); MS: m/z 414 (M⁺)
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) C₂₁H₂₀N₄O₂S 3-MePh, dimethylamino-acryloyl 200 IR: 1690, 1638 cm⁻¹ (2C=O); MS: m/z 392 (M⁺)
4-[Benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide (from ECHEMI) C₂₄H₂₂N₄O₄S₂ 6-OMe, 3-Me, sulfamoyl Not reported Synonyms: ZINC100821049, AKOS024584361

Key Observations :

  • Substituent Effects: The target compound’s 6-nitro and 2-methoxyethyl groups distinguish it from analogues like 6 and 8a, which lack nitro substituents.
  • Solubility : The 2-methoxyethyl group in the target compound may improve aqueous solubility compared to methyl or phenyl substituents in 4g and 8a , aligning with trends in polar substituents enhancing hydrophilicity .
  • Spectral Signatures : While IR data for the target compound is unavailable, analogues like 8a and 4g show characteristic C=O stretches (1605–1690 cm⁻¹), suggesting similar conjugation patterns in the benzamide moiety .

Methodological Considerations for Comparative Analysis

  • Similarity Metrics : Tools like molecular fingerprinting or shape-based alignment are critical for comparing the target compound to analogues. For instance, the ECHEMI compound’s sulfamoyl group introduces distinct hydrogen-bonding capabilities compared to the nitro group, altering pharmacophore profiles .
  • Analytical Techniques : While highlights spectrofluorometry and tensiometry for critical micelle concentration (CMC) determination, these methods are less relevant for the target compound unless it exhibits surfactant-like behavior. Instead, HPLC or LC-MS may better characterize its stability and purity .

Q & A

Q. Key Conditions :

ParameterOptimal RangeReferences
Temperature (Step 2)60–80°C
Solvent (Step 3)Dry dichloromethane
Reaction Time (Step 3)6–8 hours

Basic: How is the compound’s structural integrity confirmed post-synthesis?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 2.8–3.1 ppm (dimethylamino protons) and δ 3.4–3.6 ppm (methoxyethyl group) confirm substituent placement .
    • ¹³C NMR : Signals near 165 ppm (amide carbonyl) and 155 ppm (nitro group) validate core functionality .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error ensures molecular formula accuracy .
  • HPLC Purity : ≥95% purity confirmed using a C18 column with acetonitrile/water gradient elution .

Advanced: How can researchers optimize Z-isomer selectivity during synthesis?

  • Steric and Electronic Control :
    • Use bulky bases (e.g., DBU) to favor kinetic Z-isomer formation via steric hindrance .
    • Low-temperature reactions (0–5°C) stabilize the Z-configuration by reducing thermal isomerization .
  • Chromatographic Separation : Reverse-phase HPLC with chiral columns (e.g., Chiralpak IA) resolves E/Z isomers, achieving >99% Z-isomer purity .

Advanced: What mechanistic hypotheses explain its potential biological activity?

  • Nitro Group Reduction : The 6-nitro substituent may undergo enzymatic reduction in vivo, generating reactive intermediates that intercalate DNA or inhibit topoisomerases .
  • Thiazole Ring Coordination : The benzo[d]thiazole core could chelate metal ions (e.g., Fe²⁺/Cu²⁺), disrupting redox homeostasis in microbial or cancer cells .
  • Amide Bond Hydrolysis : Metabolic cleavage of the benzamide moiety may release bioactive fragments (e.g., 4-dimethylaminobenzoic acid) with anti-inflammatory properties .

Advanced: How can contradictory biological activity data across studies be resolved?

  • Source of Contradictions : Variability in assay conditions (e.g., pH, serum concentration) or impurity profiles (e.g., E-isomer contamination) .
  • Resolution Strategies :
    • Standardized Assays : Use cell lines with consistent genetic backgrounds (e.g., HEK293 vs. HeLa) and control for serum-free conditions .
    • Isomer-Specific Testing : Validate activity using HPLC-purified Z-isomer to exclude E-isomer interference .
    • Computational Docking : Compare binding affinities of Z/E isomers with target proteins (e.g., PARP-1 or β-lactamase) using Schrödinger Suite .

Basic: What analytical techniques are recommended for stability studies?

  • Forced Degradation :
    • Acidic/Base Hydrolysis : Monitor by HPLC at 254 nm to detect decomposition products (e.g., nitro group reduction) .
    • Photostability : Expose to UV light (320–400 nm) for 48 hours; track Z→E isomerization via NMR .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates solid-state stability) .

Advanced: What strategies improve solubility for in vivo studies?

  • Co-Solvent Systems : Use 10% DMSO + 30% PEG-400 in saline for intravenous administration, achieving >5 mg/mL solubility .
  • Prodrug Design : Introduce phosphate esters at the methoxyethyl group, enhancing aqueous solubility by 20-fold .
  • Nanoparticle Encapsulation : Formulate with PLGA nanoparticles (150–200 nm size) for sustained release and improved bioavailability .

Advanced: How can computational modeling guide derivative design?

  • QSAR Models : Correlate substituent electronegativity (e.g., nitro vs. methoxy) with antimicrobial IC₅₀ values .
  • Molecular Dynamics : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic stability .
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to prioritize derivatives with redox-active potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.